![molecular formula C21H21ClF2O4S B8036628 3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid CAS No. 952578-68-6](/img/structure/B8036628.png)
3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
描述
3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid is a potent and specific gamma-secretase inhibitor. Gamma-secretase is an enzyme complex that plays a crucial role in the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. This compound has been studied extensively for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit the Notch pathway .
作用机制
Target of Action
MK-0752 is a potent, orally active, and specific γ-secretase inhibitor . The primary target of MK-0752 is the γ-secretase subunit APH-1A . This enzyme plays a crucial role in the activation process of the Notch pathway , which is frequently activated in cancer .
Mode of Action
MK-0752 interacts with its target, the γ-secretase subunit APH-1A, by inhibiting its activity . This inhibition results in a reduction of Aβ40 in a dose-dependent manner, with an IC50 of 5 nM in human SH-SY5Y cells . The inhibition of γ-secretase leads to a decrease in the activation of the Notch pathway .
Biochemical Pathways
The primary biochemical pathway affected by MK-0752 is the Notch pathway . The Notch pathway is involved in the development, differentiation, growth, and fate of multiple different cell types . Inhibition of this pathway by γ-secretase inhibitors like MK-0752 has been shown to be effective in pre-clinical models of various cancers, including pancreatic cancer .
Pharmacokinetics
It is known that mk-0752 is capable of crossing the blood-brain barrier . More research is needed to fully understand the ADME properties of MK-0752 and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of MK-0752’s action include a reduction in newly generated CNS Aβ in vivo . In addition, MK-0752 has been shown to have strong cytotoxic and antimigratory potential in all cell lines, with the strongest effects observed in the HPV-positive cell line . Anticlonogenic effects were only shown in certain cell lines, and most importantly, MK-0752 induced apoptosis solely in HPV-positive cells .
Action Environment
The action, efficacy, and stability of MK-0752 can be influenced by various environmental factors. For instance, resistance to MK-0752 can alter Notch activity and expression of stemness markers in uterine leiomyosarcoma cell lines This suggests that the tumor microenvironment and the presence of resistant cell populations can influence the action of MK-0752
生化分析
Biochemical Properties
MK-0752 plays a crucial role in biochemical reactions, primarily through its inhibition of γ-secretase . This enzyme is a key component in the Notch signaling pathway, which is frequently activated in various types of cancer . MK-0752 interacts with γ-secretase, inhibiting its activity and subsequently reducing the production of Aβ40 in a dose-dependent manner .
Cellular Effects
MK-0752 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease cellular invasion and increase apoptosis in uterine leiomyosarcoma . In addition, MK-0752 has been shown to reduce the viability of cancer cells in vitro .
Molecular Mechanism
The molecular mechanism of MK-0752 primarily involves its interaction with γ-secretase, an enzyme that plays a crucial role in the Notch signaling pathway . By inhibiting γ-secretase, MK-0752 prevents the cleavage of Notch, thereby inhibiting the activation of target genes and exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In a phase I trial, MK-0752 was administered once daily for three consecutive days every week . The study found that there was no increase in MK-0752’s area under the curve (AUC), a measure of drug exposure over time, beyond a weekly dose of 1800mg .
Dosage Effects in Animal Models
In animal models, MK-0752 has been shown to reduce the generation of new Aβ in the central nervous system . In a study involving male rhesus monkeys, the generation of new Aβ was partially blocked with a dose of 60mg/kg and nearly completely blocked at a dose of 240mg/kg .
Metabolic Pathways
MK-0752 is involved in the Notch signaling pathway, a critical pathway in cell fate determination, proliferation, and survival . By inhibiting γ-secretase, MK-0752 disrupts this pathway, potentially leading to altered metabolic flux or metabolite levels .
Subcellular Localization
Given its role as a γ-secretase inhibitor, it is likely that MK-0752 interacts with this enzyme in the membrane compartments where γ-secretase is typically found .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a cyclohexyl ring, introduction of a sulfonyl group, and the attachment of a propanoic acid moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学研究应用
3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Notch signaling pathway and its role in various biological processes.
Biology: Investigated for its effects on cell differentiation, proliferation, and apoptosis in various cell types.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with aberrant Notch signaling.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
相似化合物的比较
Similar Compounds
PF-03084014: Another gamma-secretase inhibitor that targets the Notch signaling pathway.
RO4929097: A gamma-secretase inhibitor with similar mechanisms of action and therapeutic potential.
Uniqueness of 3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
This compound is unique due to its high potency and specificity for gamma-secretase. It has been extensively studied in preclinical and clinical settings, demonstrating promising results in inhibiting the Notch pathway and reducing tumor growth in various cancer models .
Conclusion
This compound is a highly potent and specific gamma-secretase inhibitor with significant potential in scientific research and therapeutic applications. Its ability to inhibit the Notch signaling pathway makes it a valuable tool in the study of cell differentiation, proliferation, and apoptosis, as well as a promising candidate for cancer treatment.
属性
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF2O4S/c22-15-2-5-17(6-3-15)29(27,28)21(18-13-16(23)4-7-19(18)24)11-9-14(10-12-21)1-8-20(25)26/h2-7,13-14H,1,8-12H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGJIFAKUZNNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCC(=O)O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026086, DTXSID70915051 | |
| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471905-41-6, 952578-68-6 | |
| Record name | MK-0752 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471905416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK 0752 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952578686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0752 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-0752 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JD9B4S53T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of MK-0752 and how does it interact with this target?
A1: MK-0752 primarily targets gamma-secretase, an enzyme crucial for the activation of the Notch signaling pathway. It acts as a potent inhibitor of gamma-secretase, with an IC50 of approximately 50 nM [].
Q2: How does MK-0752's inhibition of gamma-secretase affect the Notch signaling pathway?
A2: Gamma-secretase cleaves the Notch receptor, releasing the Notch intracellular domain (NICD). MK-0752, by inhibiting gamma-secretase, prevents this cleavage and subsequent translocation of NICD to the nucleus, effectively inhibiting Notch signaling [, ].
Q3: What are the downstream consequences of Notch pathway inhibition by MK-0752?
A3: Inhibition of Notch signaling by MK-0752 has been linked to various downstream effects, including:
- Reduced proliferation of cancer cells: Studies have shown MK-0752 can inhibit the growth of various cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, and pancreatic ductal adenocarcinoma [, , , ].
- Induction of apoptosis: MK-0752 can promote apoptosis (programmed cell death) in cancer cells, particularly when combined with other therapeutic agents like TRAIL [].
- Suppression of cancer stem cells: Preclinical studies suggest that MK-0752 may target and reduce the population of cancer stem cells, particularly in breast cancer models [, ].
- Modulation of gene expression: MK-0752 treatment has been shown to alter the expression of genes involved in various cellular processes, including proliferation, apoptosis, and stem cell maintenance [, , , ].
Q4: How does the effect of MK-0752 on the Notch pathway differ in various tissues and contexts?
A4: The Notch pathway plays complex and context-dependent roles in different tissues. Consequently, MK-0752's effects can vary. For instance, while Notch inhibition shows promise in certain cancers, it can have detrimental effects in other contexts. Therefore, understanding the tissue-specific role of Notch is crucial for developing safe and effective therapies [].
Q5: What is the pharmacokinetic profile of MK-0752?
A5: MK-0752 exhibits favorable pharmacokinetic properties: * Oral bioavailability: It is orally bioavailable, making it convenient for patient administration [, ]. * Half-life: It has a half-life of approximately 15 hours, allowing for once-daily or even weekly dosing [, ]. * Metabolism: While specific metabolic pathways have not been extensively detailed in the provided abstracts, it is known that MK-0752 inhibits gamma-secretase, as evidenced by a decrease in plasma amyloid beta 40 (Aβ40) levels, another substrate of this enzyme [, ].
Q6: Are there any biomarkers that can be used to assess MK-0752's target engagement and pharmacodynamic effects?
A6: Yes, several biomarkers have been investigated:
- Notch gene signature: Analysis of gene expression profiles in hair follicles after MK-0752 administration revealed a characteristic Notch signature that correlates with drug exposure. This signature includes changes in the expression of genes downstream of Notch signaling [, , ].
- Plasma Aβ40 levels: As a gamma-secretase inhibitor, MK-0752 reduces the production of Aβ40. Measuring plasma Aβ40 levels can therefore serve as a pharmacodynamic marker of gamma-secretase inhibition [, , ].
Q7: What preclinical models have been used to evaluate the efficacy of MK-0752?
A7: Researchers have employed various preclinical models to study MK-0752, including:
- In vitro cell line models: Studies have investigated MK-0752's effects on cell proliferation, apoptosis, and gene expression in various cancer cell lines [, , , ].
- Xenograft models: Human tumor xenografts implanted in mice have been utilized to assess the in vivo efficacy of MK-0752, either as a single agent or in combination with other therapies [, , ].
Q8: What are the key findings from preclinical studies on MK-0752 in cancer?
A8: Preclinical studies suggest that MK-0752:
- Inhibits the growth of various cancer cell lines, including those derived from breast cancer, pancreatic cancer, and T-ALL [, , , ].
- May enhance the efficacy of conventional chemotherapy drugs like docetaxel in breast cancer models [, , ].
- Can reduce the population of cancer stem cells in preclinical breast cancer models [, ].
Q9: What clinical trials have been conducted with MK-0752 and what are the main findings?
A9: MK-0752 has been evaluated in several Phase I clinical trials, primarily in patients with advanced solid tumors and hematologic malignancies. Key findings include:
- Dose-limiting toxicities: Dose-limiting toxicities observed in clinical trials include gastrointestinal side effects like diarrhea, nausea, and vomiting, particularly with continuous daily dosing. Fatigue and elevated liver enzymes were also reported [, , , ].
- Efficacy signals: While clinical responses have been limited, some patients with high-grade gliomas and breast cancer have shown disease stabilization or partial responses [, , ].
- Biomarker modulation: Clinical trials have confirmed the modulation of Notch pathway biomarkers, such as the Notch gene signature in hair follicles, supporting MK-0752's on-target activity [, , , ].
Q10: What are the major challenges associated with the clinical development of MK-0752?
A10: Despite promising preclinical data, MK-0752's clinical development faces several challenges:
- Toxicity: Gastrointestinal toxicity, particularly diarrhea, has been a significant limitation, especially with continuous dosing schedules [, ].
- Resistance: The emergence of resistance to MK-0752, as with many targeted therapies, is a concern []. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.
- Schedule dependence: Balancing efficacy with acceptable toxicity requires careful optimization of the dosing schedule, which is further complicated by the drug's pharmacokinetic properties [, ].
Q11: What are potential strategies to overcome these challenges and improve MK-0752's therapeutic index?
A11: Several approaches are being explored:
- Combination therapies: Combining MK-0752 with other targeted therapies or conventional chemotherapy drugs may enhance its efficacy and potentially mitigate resistance [, , , ].
- Intermittent dosing: Administering MK-0752 in an intermittent fashion (e.g., weekly dosing) may improve its tolerability profile compared to continuous dosing [].
- Patient selection: Identifying biomarkers that predict response or toxicity to MK-0752 could enable a more personalized approach, maximizing benefit while minimizing risk [, , ].
Q12: What are the future directions for research on MK-0752?
A12: Future research should focus on:
- Understanding mechanisms of resistance: Identifying and characterizing the mechanisms by which cancer cells develop resistance to MK-0752 is crucial for developing strategies to prevent or overcome it [].
- Optimizing combination therapies: Preclinical and clinical studies are needed to identify the most effective drug combinations with MK-0752, as well as the optimal doses and schedules to maximize synergistic effects [, , ].
- Validating predictive biomarkers: Further research is needed to validate biomarkers that can reliably predict which patients are most likely to benefit from MK-0752 treatment, minimizing unnecessary toxicity and maximizing clinical efficacy [, , ].
- Exploring new applications: Given the role of Notch signaling in various cellular processes, investigating MK-0752's potential in other diseases beyond cancer may uncover new therapeutic avenues [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33S)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8036547.png)
![2-(2,9,9-Trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]dec-4-yl)-pyrrolidine hydrochloride](/img/structure/B8036558.png)
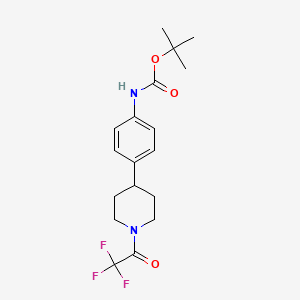
![5-[3-(2-chlorophenyl)-3-oxoprop-1-ynyl]-1H-pyrimidine-2,4-dione](/img/structure/B8036574.png)
![1,5-Diethyl (2S)-2-[2-(1H-indol-3-YL)acetamido]pentanedioate](/img/structure/B8036576.png)
![(3AR,6AS)-Tert-butyl 1,3-dioxohexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B8036577.png)
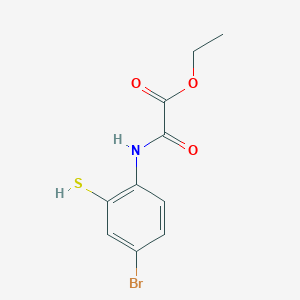
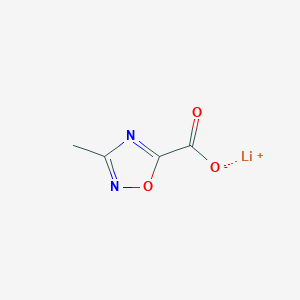
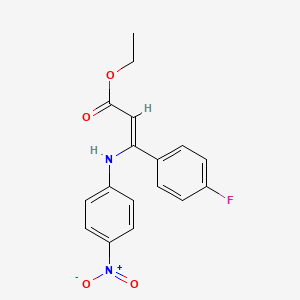
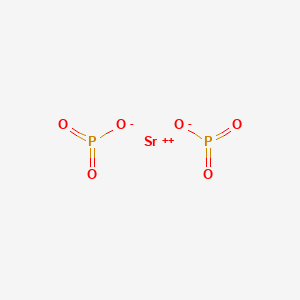
![2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B8036610.png)
![(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(13),5,7,9-tetraen-4-one](/img/structure/B8036627.png)
![(3E)-3-[(3-bromo-4-fluoroanilino)-nitrosomethylidene]-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole](/img/structure/B8036634.png)

